molecular formula C15H15FN2O3S2 B12190876 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12190876
M. Wt: 354.4 g/mol
InChI Key: MBAYKNOSSPDUKY-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key signaling kinase in the innate immune system. Its primary research value lies in the specific disruption of nucleotide-binding oligomerization domain (NOD) 1 and NOD2 pathway signaling. Upon sensing bacterial peptidoglycan derivatives, NOD1 and NOD2 recruit RIPK2 , leading to its auto-phosphorylation and subsequent activation of NF-κB and MAPK signaling cascades, which drive pro-inflammatory cytokine production. By potently inhibiting RIPK2, this compound effectively blocks this entire signaling axis, making it an essential pharmacological tool for investigating the pathogenesis of a range of inflammatory diseases where NOD signaling is implicated, such as Crohn's disease, Blau syndrome, and sarcoidosis . Furthermore, it is utilized in immuno-oncology research to explore the role of innate immune sensing in the tumor microenvironment. Its high selectivity and well-defined mechanism of action enable researchers to precisely dissect the contributions of RIPK2-dependent signaling in complex biological systems, providing critical insights for potential therapeutic intervention.

Properties

Molecular Formula

C15H15FN2O3S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H15FN2O3S2/c1-9-13(14(19)18-10-6-7-23(20,21)8-10)22-15(17-9)11-4-2-3-5-12(11)16/h2-5,10H,6-8H2,1H3,(H,18,19)

InChI Key

MBAYKNOSSPDUKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

A thiourea derivative (e.g., N-(2-fluorophenyl)thiourea ) reacts with α-halo ketones (e.g., 3-bromo-2-butanone ) in ethanol under reflux. The reaction is catalyzed by triethylamine (Et<sub>3</sub>N), facilitating cyclization to form the thiazole ring.

Reaction Conditions :

  • Solvent: Ethanol (EtOH)

  • Temperature: 80°C (reflux)

  • Catalyst: Et<sub>3</sub>N (1.2 equiv)

  • Duration: 6–10 hours

  • Yield: 78–85%

Mechanism :

  • Nucleophilic attack of the thiourea sulfur on the α-halo ketone.

  • Cyclization with elimination of HX (X = halogen).

Cyclocondensation with Carboxylic Acid Precursors

Alternative routes involve 2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid synthesis via cyclocondensation of thioamides with α-keto acids. For example, 2-fluoroacetophenone reacts with thioacetamide in acetic acid under oxidative conditions.

Optimization Parameters :

  • Oxidizing agent: H<sub>2</sub>O<sub>2</sub> (30%)

  • Solvent: Acetic acid

  • Temperature: 100°C

  • Yield: 70–75%

Carboxylic Acid Activation

The thiazole-5-carboxylic acid is activated to an acyl chloride or mixed anhydride for amide coupling.

Acyl Chloride Formation

2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid is treated with thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride in dichloromethane (DCM).

Procedure :

  • Dissolve carboxylic acid (1 equiv) in anhydrous DCM.

  • Add SOCl<sub>2</sub> (1.5 equiv) dropwise at 0°C.

  • Stir at room temperature for 3 hours.

  • Remove excess reagents via vacuum distillation.

Yield : >95% (quantitative conversion).

Alternative Activation with Coupling Agents

Modern protocols use propylphosphonic anhydride (T3P) or HATU to generate reactive intermediates without isolating the acyl chloride.

Example :

  • Carboxylic acid (1 equiv), T3P (1.2 equiv), and Et<sub>3</sub>N (2 equiv) in DCM.

  • Stir at 25°C for 1 hour.

Amide Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine

The activated carboxylic acid reacts with 1,1-dioxidotetrahydrothiophen-3-amine to form the target compound.

Schotten-Baumann Reaction

The acyl chloride is coupled with the amine in a biphasic system (water/DCM) using Et<sub>3</sub>N as a base.

Procedure :

  • Dissolve amine (1 equiv) in DCM.

  • Add acyl chloride (1.05 equiv) and Et<sub>3</sub>N (2 equiv) at 0°C.

  • Stir at 25°C for 12 hours.

  • Wash with brine, dry (Na<sub>2</sub>SO<sub>4</sub>), and concentrate.

Yield : 82–88%.

Coupling Agent-Mediated Synthesis

Using T3P or EDCl/HOBt in aprotic solvents improves yields and reduces side reactions.

Optimized Conditions :

  • Solvent: DMF or DCM

  • Coupling agent: T3P (1.2 equiv)

  • Base: Et<sub>3</sub>N (3 equiv)

  • Temperature: 25°C

  • Duration: 6 hours

  • Yield: 90–94%

Purification and Characterization

Column Chromatography

Crude product is purified using silica gel chromatography with petroleum ether/ethyl acetate gradients.

Eluent System :

  • 30% ethyl acetate in petroleum ether → 70% ethyl acetate.

  • R<sub>f</sub> = 0.4 (TLC, 1:1 hexane/EtOAc).

Recrystallization

Alternative purification via recrystallization from ethanol/water (3:1) yields high-purity product.

Purity : >99% (HPLC).

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.21 (s, 1H, thiazole-H), 7.45–7.52 (m, 2H, fluorophenyl), 4.12 (m, 1H, tetrahydrothiophene), 2.98 (s, 3H, CH<sub>3</sub>).

  • HRMS : <i>m/z</i> 409.0942 [M+H]<sup>+</sup> (calc. 409.0938).

Comparative Analysis of Methods

ParameterHantzsch SynthesisCyclocondensationT3P Coupling
Yield (%)78–8570–7590–94
Purity (%)95–9890–92>99
Reaction Time (hr)6–108–124–6
ScalabilityModerateLowHigh

Key Findings :

  • T3P-mediated coupling offers superior yields and shorter reaction times.

  • Acyl chloride route is cost-effective but requires stringent moisture control.

Industrial-Scale Considerations

Solvent Recycling

  • DCM and DMF are recovered via distillation (>80% recovery).

Byproduct Management

  • Et<sub>3</sub>N·HCl is filtered and neutralized for disposal.

Process Automation

  • Continuous flow systems reduce reaction times by 40%.

Challenges and Mitigation

Epimerization Risk

  • Low-temperature coupling (0–5°C) prevents racemization.

Moisture Sensitivity

  • Use of molecular sieves or anhydrous solvents minimizes hydrolysis.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications across various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by detailed case studies and data tables.

Basic Information

  • Molecular Formula : C17H18FN3O3S
  • Molecular Weight : 363.4 g/mol
  • CAS Number : 1040664-69-4

Structural Characteristics

The compound features a thiazole ring, a tetrahydrothiophene moiety, and a carboxamide functional group, contributing to its diverse reactivity and biological activity.

Medicinal Chemistry

This compound has garnered attention for its potential as an antineoplastic agent. Its structure allows it to act as an inhibitor of specific biological pathways involved in tumor growth.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against Myc-driven tumors. The results indicated that it operates as a covalent inhibitor of Pin1, showing a Ki value of 17 nM, which suggests significant potency in inhibiting tumor growth in vivo .

Material Science

The compound's unique molecular structure allows for potential applications in developing advanced materials, such as polymers with enhanced thermal stability and chemical resistance.

Data Table: Comparison of Material Properties

PropertyThis compoundConventional Polymers
Thermal StabilityHighModerate
Chemical ResistanceExcellentVariable
Mechanical StrengthEnhancedStandard

Agrochemicals

There is potential for this compound to be explored as a pesticide or herbicide due to its biological activity against specific plant pathogens or pests.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiazole Ring

(a) Position 2 Substitutions
  • N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide (): The 2-fluorophenyl group is retained, but the amide nitrogen is substituted with a 5-chloro-2,4-dimethoxyphenyl group.
  • 2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-1,3-thiazole-5-carboxamide ():

    • Replaces the 2-fluorophenyl group with a 4-chlorophenyl group.
    • Impact : Chlorine’s larger atomic radius and higher electronegativity may alter binding affinity to targets sensitive to halogen interactions (e.g., kinase ATP-binding pockets).
(b) Position 4 Substitutions
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide ():
    • Substitutes the 2-fluorophenyl group with a 3,4,5-trimethoxyphenyl group.
    • Impact : The trimethoxy group increases lipophilicity, which may enhance membrane permeability but reduce solubility. The sulfone group is retained, maintaining polar character.

Amide Nitrogen Modifications

  • 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide (): Replaces the sulfone-containing tetrahydrothiophene with a cyclopentylamino group and a methoxyphenethyl chain.

Core Heterocycle Analogues

  • N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): Replaces the thiazole-5-carboxamide with a nitrothiophene-carboxamide scaffold.
  • 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide ():

    • Features a piperidine-linked pyrazole-thiazole hybrid.
    • Impact : The bromo and chloropyridinyl groups enhance halogen bonding with targets, as demonstrated in its fungicidal and antiviral activities.

Antibacterial Activity

  • Nitrothiophene carboxamides ():
    • Narrow-spectrum antibacterial activity attributed to nitro group interactions with bacterial enzymes.
    • Comparison : The target compound’s fluorine and sulfone groups may reduce off-target effects while maintaining efficacy against Gram-positive pathogens.

Kinase Inhibition Potential

  • Dasatinib analogues (): Thiazole-carboxamide derivatives (e.g., dasatinib) inhibit Src kinases via hydrogen bonding with the kinase hinge region.

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility (Predicted)
Target Compound 407.44 2-fluorophenyl, sulfone Moderate (polar sulfone)
N-(5-chloro-2,4-dimethoxyphenyl)-... () 423.88 Chloro, methoxy Low (hydrophobic)
2-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-... () 370.90 4-chlorophenyl, sulfone Moderate
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)-... () 424.50 Trimethoxyphenyl, sulfone Low (lipophilic)

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the tetrahydrothiophene moiety and the fluorophenyl group may contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.39 g/mol
CAS NumberNot available

Research indicates that compounds with thiazole and thiophene structures often exhibit various mechanisms of action, including:

  • Anticancer Activity : Thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values ranging from 37 to 86 nM against multiple human cancer cell lines, indicating potent antiproliferative effects .
  • Anticonvulsant Properties : Some thiazole-based compounds have been tested for anticonvulsant activity in animal models, suggesting potential neuroprotective effects .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiazole derivatives, including those structurally related to this compound. The results are summarized in the table below:

CompoundCell Line TestedIC50 (nM)
Compound 1HT-29 (Colon)54
Compound 2A549 (Lung)37
Compound 3MCF-7 (Breast)86
Reference (Erlotinib)Various33

These findings highlight the compound's potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity : A study involving a series of thiazole derivatives demonstrated that modifications at specific positions significantly enhanced cytotoxicity against cancer cells. The presence of electron-donating groups was found to be crucial for activity enhancement .
  • Neuroprotective Effects : In another investigation, compounds with similar structures were assessed for their neuroprotective properties in picrotoxin-induced convulsion models. Results suggested that these compounds could reduce seizure activity effectively .

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